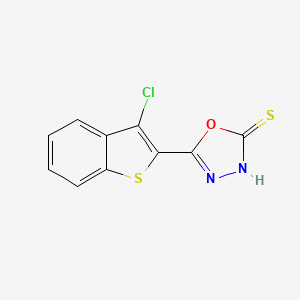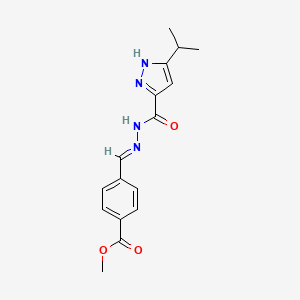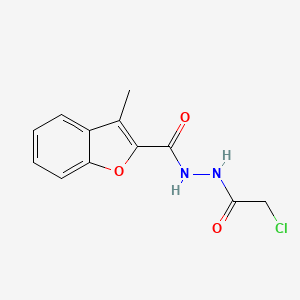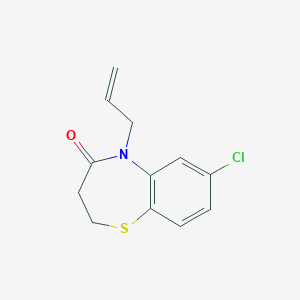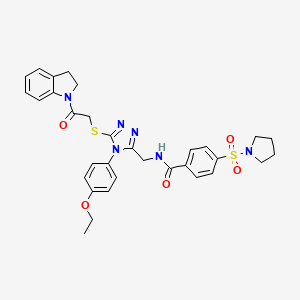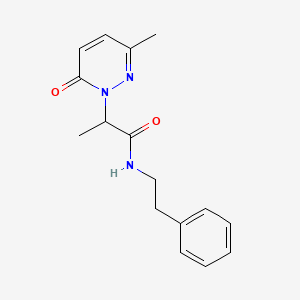
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-phenethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-phenethylpropanamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds and synthetic pathways that could be relevant to the analysis of the compound . The first paper describes the synthesis of N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, which is a reagent for preparing imidazole-amine ligands . The second paper discusses the preparation of novel derivatives of pyridazin-6(1H)-ones and related compounds . These papers provide insight into the synthetic strategies and chemical properties of compounds that are structurally related to the target compound.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from key precursors such as 1-methyl-2-carboxaldehyde in the case of imidazole derivatives . The process includes reductive amination reactions, which could be relevant for the synthesis of "this compound" by analogy. The second paper indicates the use of arylhydrazono and formyl groups as intermediates for constructing pyridazinone derivatives . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
While the exact molecular structure of "this compound" is not analyzed in the provided papers, the structure likely contains a pyridazinone core, similar to the compounds discussed in the second paper . The presence of a phenethylpropanamide moiety suggests additional steric and electronic effects that would influence the overall molecular conformation and reactivity.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of "this compound". However, the described synthetic pathways and intermediates suggest that the compound could participate in reactions typical of amides and heteroaromatic compounds, such as nucleophilic substitutions or condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not detailed in the provided papers. Nonetheless, based on the structural features and the properties of similar compounds, it can be inferred that "this compound" would exhibit properties characteristic of both amides and heteroaromatic compounds. This includes potential solubility in organic solvents, the possibility of forming hydrogen bonds, and exhibiting certain absorption spectra in UV-Vis spectroscopy due to the conjugated system .
Scientific Research Applications
Synthesis and Structural Analysis
A novel class of pyridazin-3-one derivatives and their transformation into various heterocyclic systems demonstrates the versatility of these compounds in synthetic chemistry. For instance, Ibrahim and Behbehani (2014) established a general route for synthesizing a new class of pyridazin-3-one derivatives by reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds, leading to products with potential applications in drug discovery due to their structural uniqueness (Ibrahim & Behbehani, 2014).
Biological and Pharmacological Potential
Research on pyridazinone derivatives also extends to their biological activity, including antimicrobial and antiviral properties. For example, Abou-Elmagd et al. (2015) synthesized heterocycles bearing a 3-indolyl moiety from 3-(indol-3-yl-methylene)-5-phenyl-2(3H)-furanone and its hydrazide, showing antimicrobial activity against various bacteria and fungi (Abou-Elmagd et al., 2015). Similarly, Hashem et al. (2007) explored the conversion of 2(3H)-furanones bearing a pyrazolyl group into heterocyclic systems, evaluating their antiviral activity against HAV and HSV-1, with some compounds showing promising activities (Hashem et al., 2007).
Novel Compound Synthesis
The synthesis of polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine highlights the potential for creating diverse and complex heterocyclic systems. Pattison et al. (2009) demonstrated how 4,5,6-trifluoropyridazin-3(2H)-one can be used as a scaffold for synthesizing disubstituted and ring-fused pyridazinone systems, showcasing the adaptability of pyridazinone derivatives in the development of new pharmaceutical agents (Pattison et al., 2009).
properties
IUPAC Name |
2-(3-methyl-6-oxopyridazin-1-yl)-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-8-9-15(20)19(18-12)13(2)16(21)17-11-10-14-6-4-3-5-7-14/h3-9,13H,10-11H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYIZHVCDOTNKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)C(C)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}methanesulfonohydrazide](/img/structure/B2546492.png)
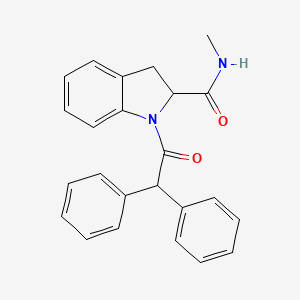
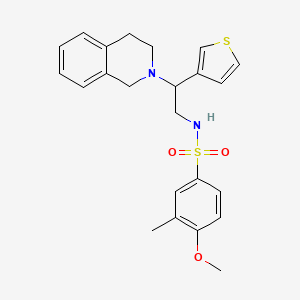

![N-[[3-(2,2-difluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2546500.png)
![2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2546503.png)
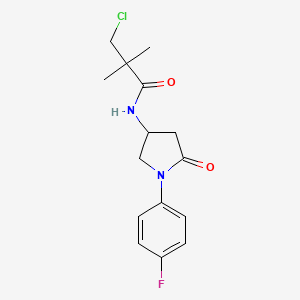
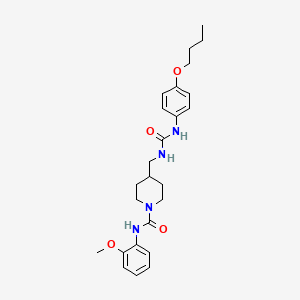
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2546508.png)
